N-cycloheptyl-2-(4-fluorophenoxy)propanamide
Overview
Description
N-cycloheptyl-2-(4-fluorophenoxy)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPP-115 and has been found to have a variety of biochemical and physiological effects that make it an attractive candidate for further investigation. In
Scientific Research Applications
Pharmacokinetics and Drug Metabolism
One study focused on the pharmacokinetics and metabolism of a compound structurally related to N-cycloheptyl-2-(4-fluorophenoxy)propanamide, known as S-1, which is a selective androgen receptor modulator (SARM) being developed for androgen-dependent diseases. The research demonstrated that S-1 exhibits low clearance, moderate distribution, and extensive metabolism in rats, indicating potential for therapeutic applications with favorable pharmacokinetic properties (Wu et al., 2006).
Material Science and Engineering
Another study explored the synthesis of ultralow dielectric, fluoride-containing cyanate ester resins with improved mechanical properties and high thermal and dimensional stabilities. These materials, derived from compounds structurally similar to N-cycloheptyl-2-(4-fluorophenoxy)propanamide, show great potential for applications in radomes and antenna systems of aircraft, highlighting the versatility of this compound in advanced material applications (Gu et al., 2017).
Oncogenicity Studies
Research on 1,1-diaryl-2-propynyl N-cycloalkylcarbamates, closely related to the target compound, revealed significant oncogenicity in rats, with a high incidence of malignant lymphomas and adenocarcinomas after exposure. This underscores the potential biological effects and risks associated with compounds within this chemical class, indicating the need for careful consideration in their development and application (Harris et al., 1970).
properties
IUPAC Name |
N-cycloheptyl-2-(4-fluorophenoxy)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO2/c1-12(20-15-10-8-13(17)9-11-15)16(19)18-14-6-4-2-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJHWHQXRQLBKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCCC1)OC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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